Benfluorex, (R)-

Catalog No.
S13224498
CAS No.
1333167-88-6
M.F
C19H20F3NO2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benfluorex, (R)-

CAS Number

1333167-88-6

Product Name

Benfluorex, (R)-

IUPAC Name

2-[[(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate

Molecular Formula

C19H20F3NO2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m1/s1

InChI Key

CJAVTWRYCDNHSM-CQSZACIVSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Benfluorex, chemically known as 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate, is an anorectic and hypolipidemic agent that was originally developed for the treatment of obesity and related metabolic disorders. It is structurally related to fenfluramine, a compound that was withdrawn from the market due to serious cardiovascular side effects. Benfluorex was patented by the French pharmaceutical company Servier and was marketed primarily in France until its withdrawal recommendation by the European Medicines Agency in December 2009 due to similar safety concerns .

The compound belongs to the class of organic compounds known as benzoic acid esters, specifically categorized under trifluoromethylbenzenes and aralkylamines. Its molecular formula is C19_{19}H20_{20}F3_3NO2_2, with a molecular weight of approximately 351.36 g/mol .

Typical of amines and esters. The primary reactions include:

  • Hydrolysis: In aqueous environments, benfluorex can hydrolyze to form benzoic acid and the corresponding amine.
  • Oxidation: The tertiary amine structure may undergo oxidation under certain conditions, potentially leading to various N-oxides.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a reactive site for further chemical modifications.

Benfluorex exhibits several biological activities:

  • Anorectic Effects: It acts as an appetite suppressant, which was its primary therapeutic use.
  • Lipid Metabolism: Studies have shown that benfluorex can significantly reduce triglyceride levels in patients with hypertriglyceridemia, demonstrating its hypolipidemic properties .
  • Insulin Sensitivity: Research indicates that benfluorex may improve insulin sensitivity and glucose tolerance in diabetic patients, suggesting potential benefits for metabolic syndrome management .

The synthesis of benfluorex typically involves several key steps:

  • Formation of the Trifluoromethyl Phenyl Propanolamine: This is achieved through a series of reactions involving trifluoromethylbenzene derivatives.
  • Esterification: The resulting amine is then reacted with benzoic acid or its derivatives to form the final ester product.
  • Purification: The synthesized compound undergoes purification processes such as recrystallization or chromatography to obtain the desired purity.

Benfluorex has been studied for its interactions with various drugs:

  • Increased Risk of Hyperglycemia: Co-administration with corticosteroids like betamethasone phosphate can exacerbate hyperglycemia .
  • Cardiovascular Risks: Studies have indicated that patients exposed to benfluorex have a significantly higher risk of hospitalization due to valvular heart disease compared to non-exposed patients .

These findings highlight the importance of monitoring drug interactions and patient responses during treatment.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with benfluorex. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Characteristics
FenfluramineStructural analogueAnorectic agentWithdrawn due to serious cardiovascular risks
DexfenfluramineIsomer of fenfluramineAnorectic agentSimilar risks as fenfluramine
SibutramineRelated anorectic agentWeight lossDifferent mechanism; withdrawn due to cardiovascular issues
PhentermineStimulant appetite suppressantWeight lossLess severe side effects compared to fenfluramine
LorcaserinSelective serotonin receptor agonistWeight managementApproved for long-term use; different mechanism

Benfluorex's unique trifluoromethyl group distinguishes it from other similar compounds, contributing to its specific pharmacological profile and associated risks.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

351.14461337 g/mol

Monoisotopic Mass

351.14461337 g/mol

Heavy Atom Count

25

UNII

8BUA1X0L5B

Dates

Modify: 2024-08-10

Explore Compound Types